molecular formula C7H15NO3 B12399825 Isopropyl L-threoninate

Isopropyl L-threoninate

Cat. No.: B12399825
M. Wt: 161.20 g/mol
InChI Key: DAVNUZXTMACPML-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl L-threoninate is an ester derivative of the amino acid L-threonine. It is a compound with the chemical formula C7H15NO3 and a molecular weight of 161.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl L-threoninate can be synthesized through the esterification of L-threonine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl L-threoninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

Isopropyl L-threoninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl L-threoninate involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in amino acid metabolism. Additionally, it can influence neurotransmitter systems, potentially enhancing cognitive functions by increasing synaptic efficiency and long-term potentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its parent amino acid, L-threonine. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

propan-2-yl (2S,3R)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C7H15NO3/c1-4(2)11-7(10)6(8)5(3)9/h4-6,9H,8H2,1-3H3/t5-,6+/m1/s1

InChI Key

DAVNUZXTMACPML-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)C)N)O

Canonical SMILES

CC(C)OC(=O)C(C(C)O)N

Origin of Product

United States

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